molecular formula C7H8INO B1591691 2-Ethoxy-3-iodopyridine CAS No. 766557-60-2

2-Ethoxy-3-iodopyridine

Cat. No. B1591691
CAS RN: 766557-60-2
M. Wt: 249.05 g/mol
InChI Key: QOCXFQFGXYWCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3-iodopyridine consists of an iodine atom attached to the third carbon of a pyridine ring, and an ethoxy group (-OCH2CH3) attached to the second carbon .

Scientific Research Applications

  • Synthesis of Furan-Fused Heterocycles : A study by Conreaux et al. (2008) highlighted the use of 3-iodo-4-methoxypyridin-2-ones, which are structurally related to 2-Ethoxy-3-iodopyridine, in synthesizing furan-fused heterocycles. These compounds have potential applications in the development of new pharmaceuticals and materials.

  • Development of Recyclable Hypervalent Iodine(V) Reagents : Yoshimura et al. (2011) conducted research on 2-iodylpyridine and its derivatives, which are closely related to 2-Ethoxy-3-iodopyridine. They found that these compounds can be used as recyclable reagents for the oxidation of sulfides and alcohols, which is significant in organic synthesis (Yoshimura et al., 2011).

  • Metalation of Aromatic Compounds : Nagaradja et al. (2012) explored the deprotonation of 2-methoxypyridine, a compound similar to 2-Ethoxy-3-iodopyridine, using lithium–iron combinations. This process is crucial for creating complex organic structures, which are important in the development of new drugs and materials (Nagaradja et al., 2012).

  • Phosphorescent Metal Complexes : Axtell et al. (2016) reported the development of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds containing pyridyl ligands with 2-Ethoxy-3-iodopyridine-like structures. These compounds show promise in applications like organic light-emitting diodes (OLEDs) and other electronic devices (Axtell et al., 2016).

  • Dye-Sensitized Solar Cells : Research by Boschloo et al. (2006) involved 4-tert-butylpyridine, a compound related to 2-Ethoxy-3-iodopyridine, in the context of dye-sensitized TiO2 solar cells. Their findings have implications for the development of more efficient solar energy technologies (Boschloo et al., 2006).

Safety and Hazards

The safety data sheet for 2-Ethoxy-3-iodopyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-ethoxy-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCXFQFGXYWCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590329
Record name 2-Ethoxy-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

766557-60-2
Record name 2-Ethoxy-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-3-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-3-iodopyridine
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-3-iodopyridine
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-3-iodopyridine
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-3-iodopyridine
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-3-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.